Quinobene
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Overview
Description
Quinobene is a compound belonging to the class of quinones, which are characterized by a fully conjugated cyclic dione structure. Quinones are oxidized derivatives of aromatic compounds and are known for their electrophilic properties. This compound, like other quinones, plays a significant role in various biological and chemical processes due to its redox properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Quinobene can be synthesized through several methods, including:
Skraup Synthesis Method: This method involves heating aniline and glycerol at high temperatures in the presence of sulfuric acid and mild oxidizing agents like nitrobenzene.
Friedlander Synthesis: This method involves the condensation of ortho-amino benzaldehyde with acetaldehyde in the presence of sodium hydroxide, leading to the formation of this compound.
Doebner-Miller Synthesis: This method involves the reaction of primary aryl amines with alpha, beta-unsaturated carbonyl compounds in the presence of acid to yield this compound.
Knorr Quinoline Synthesis: This method involves the condensation of aniline with beta-ketoester at high temperatures, followed by cyclization and dehydration to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Skraup synthesis method due to its efficiency and high yield. The reaction conditions are carefully controlled to ensure the safety and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Quinobene undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroquinone derivatives.
Substitution: this compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation: Hydroquinone derivatives.
Reduction: Hydroquinone.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Quinobene has a wide range of applications in scientific research, including:
Mechanism of Action
Quinobene exerts its effects through redox cycling, where it undergoes continuous oxidation and reduction reactions. This redox cycling generates reactive oxygen species (ROS), which can cause oxidative stress in cells. This compound targets various molecular pathways, including those involved in cellular respiration and DNA synthesis . The generation of ROS can lead to cell death, making this compound and its derivatives potential candidates for anticancer therapies .
Comparison with Similar Compounds
Quinobene is similar to other quinones such as:
1,4-Benzoquinone: Both compounds share a similar quinone structure but differ in their specific substituents and reactivity.
1,2-Benzoquinone: Similar in structure but differs in the position of the carbonyl groups.
1,4-Naphthoquinone: Contains a naphthalene ring fused to the quinone structure, providing different chemical properties.
9,10-Anthraquinone: Contains an anthracene ring fused to the quinone structure, used in different industrial applications.
This compound’s uniqueness lies in its specific substituents and its ability to undergo a wide range of chemical reactions, making it versatile for various applications in research and industry.
Properties
Molecular Formula |
C32H22N6O14S4 |
---|---|
Molecular Weight |
842.8 g/mol |
IUPAC Name |
8-hydroxy-7-[[4-[(E)-2-[4-[(8-hydroxy-5-sulfoquinolin-7-yl)diazenyl]-2-sulfophenyl]ethenyl]-3-sulfophenyl]diazenyl]quinoline-5-sulfonic acid |
InChI |
InChI=1S/C32H22N6O14S4/c39-31-23(15-27(55(47,48)49)21-3-1-11-33-29(21)31)37-35-19-9-7-17(25(13-19)53(41,42)43)5-6-18-8-10-20(14-26(18)54(44,45)46)36-38-24-16-28(56(50,51)52)22-4-2-12-34-30(22)32(24)40/h1-16,39-40H,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)/b6-5+,37-35?,38-36? |
InChI Key |
VLBUREFUMKMJDK-AHMXHEBTSA-N |
Isomeric SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)N=NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)N=NC5=CC(=C6C=CC=NC6=C5O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Canonical SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)N=NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)N=NC5=CC(=C6C=CC=NC6=C5O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
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